1-Iodo-1-heptene

描述

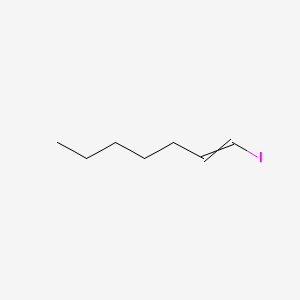

Structure

3D Structure

属性

CAS 编号 |

77407-01-3 |

|---|---|

分子式 |

C7H13I |

分子量 |

224.08 g/mol |

IUPAC 名称 |

1-iodohept-1-ene |

InChI |

InChI=1S/C7H13I/c1-2-3-4-5-6-7-8/h6-7H,2-5H2,1H3 |

InChI 键 |

XULQQNDHGTXWAD-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC=CI |

产品来源 |

United States |

Synthetic Methodologies for the Preparation of 1 Iodo 1 Heptene and Analogous Alkenyl Iodides

Regio- and Stereoselective Synthesis of Alkenyl Iodides

The selective introduction of iodine at the C1 position of a terminal alkene with defined stereochemistry (E or Z) requires carefully chosen synthetic strategies. The hydroboration and hydroalumination of terminal alkynes, such as 1-heptyne (B1330384), provide reliable pathways to organometallic intermediates that can be converted to the desired 1-iodo-1-alkenes. redalyc.orgwikipedia.org

Hydroboration involves the syn-addition of a boron-hydride bond across a triple bond. libretexts.org For terminal alkynes, the use of sterically hindered boranes, such as dicyclohexylborane (B74569), ensures a mono-hydroboration and directs the boron atom to the terminal carbon (anti-Markovnikov addition). libretexts.orgvaia.com

The direct treatment of an alkenylborane, formed from the hydroboration of a terminal alkyne with a dialkylborane, with iodine does not typically yield the expected alkenyl iodide. redalyc.orgscielo.org.bo Instead of a simple replacement of the boron group with iodine, the reaction often proceeds with a stereospecific migration of one of the alkyl groups from the boron atom to the adjacent carbon of the double bond. researchgate.netscielo.org.bo

For example, when the alkenylborane intermediate derived from 1-hexyne (B1330390) and dicyclohexylborane is treated with iodine and sodium hydroxide (B78521), the product is not 1-iodo-1-hexene. Instead, the reaction yields (Z)-1-cyclohexyl-1-hexene. scielo.org.bo This outcome is the result of an intramolecular transfer of a cyclohexyl group, precluding the formation of the desired iodoalkene via this direct route.

Table 1: Outcome of Direct Iodination of an Alkenylborane

| Alkyne Substrate | Hydroborating Agent | Iodination Conditions | Major Product | Yield |

|---|---|---|---|---|

| 1-Hexyne | Dicyclohexylborane | I₂, NaOH | (Z)-1-Cyclohexyl-1-hexene | 75% scielo.org.bo |

To successfully synthesize an (E)-1-iodoalkene from a terminal alkyne via hydroboration, a two-step sequence involving an alkenylboronic acid intermediate is employed. redalyc.orgacs.org The process begins with the hydroboration of the terminal alkyne using catecholborane, followed by hydrolysis to produce an (E)-alkenylboronic acid. redalyc.org

This alkenylboronic acid can then be treated with iodine in the presence of a base, such as sodium hydroxide. redalyc.orgcapes.gov.br The boronic acid group is replaced by iodine with retention of the double bond's configuration, leading to the stereospecific formation of the (E)-1-iodo-1-alkene. redalyc.org This method provides high stereoselectivity. For instance, 1-hexyne can be effectively converted to (E)-1-iodo-1-hexene using this strategy. redalyc.orgresearchgate.net

An alternative and highly effective method for the stereoselective synthesis of (E)-1-iodoalkenes is the hydroalumination of terminal alkynes. wikipedia.orgresearchgate.net This approach involves the syn-addition of an aluminum-hydride bond across the triple bond, followed by iodination of the resulting alkenylalane intermediate. scielo.org.bo

The hydroalumination of terminal alkynes is commonly performed using diisobutylaluminium hydride (DIBAL-H). wikipedia.orgnih.gov The reaction is a cis-addition, where the aluminum and hydride add to the same face of the alkyne. This results in the formation of a (Z)-alkenylalane, with the aluminum atom adding regioselectively to the terminal carbon. wikipedia.orgscielo.org.bo This step efficiently sets up the required stereochemistry and regiochemistry for the subsequent iodination.

Table 2: Synthesis of (E)-Alkenyl Iodides via Hydroalumination-Iodination

| Alkyne Substrate | Hydroaluminating Agent | Iodinating Agent | Product | Stereochemistry |

|---|---|---|---|---|

| 1-Hexyne | Diisobutylaluminium Hydride (DIBAL-H) | Iodine (I₂) | (E)-1-Iodo-1-hexene redalyc.orgscielo.org.bo | E-isomer |

| 1-Heptyne | Diisobutylaluminium Hydride (DIBAL-H) | Iodine (I₂) / NIS* | (E)-1-Iodo-1-heptene | E-isomer |

*NIS (N-iodosuccinimide) can also be used as an effective iodinating agent for this transformation. nih.gov

Alternative Stereoselective Approaches to 1-Iodoalkenes

Conversion from Terminal Alkynes to 1-Iodoalkynes followed by Hydroboration-Protonolysis

A common strategy for the synthesis of (Z)-1-iodoalkenes involves a two-step sequence starting from a terminal alkyne. scispace.comorgsyn.org The terminal alkyne is first converted to the corresponding 1-iodoalkyne. This transformation can be achieved using N-iodosuccinimide (NIS) as the iodinating agent, often in the presence of a mild base or a catalyst like γ-Al2O3. researchgate.netrsc.org For instance, 1-heptyne can be efficiently converted to 1-iodo-1-heptyne (B13878158). orgsyn.org

Following the formation of the 1-iodoalkyne, a hydroboration-protonolysis sequence is employed to stereoselectively generate the (Z)-1-iodoalkene. scispace.comorgsyn.org Hydroboration of the 1-iodoalkyne with a borane (B79455) reagent, such as borane-dimethylsulfide complex, followed by protonolysis of the resulting organoborane intermediate, yields the desired (Z)-1-iodo-1-heptene. orgsyn.org

Table 1: Synthesis of (Z)-1-Iodo-1-heptene from 1-Heptyne

| Step | Reactants | Reagents | Product | Yield | Reference |

| 1 | 1-Heptyne | N-Iodosuccinimide (NIS), mild base or catalyst | 1-Iodo-1-heptyne | Good to excellent | researchgate.netrsc.org |

| 2 | 1-Iodo-1-heptyne | Borane-dimethylsulfide complex, then protonolysis | (Z)-1-Iodo-1-heptene | 69% | orgsyn.org |

Synthesis from E-Alkenylboronic Acids

An alternative stereoselective route to (E)-1-iodoalkenes utilizes E-alkenylboronic acids as precursors. scielo.org.boscielo.org.bo These boronic acids can be prepared from terminal alkynes via hydroboration with catecholborane and subsequent hydrolysis. scielo.org.bo The resulting E-alkenylboronic acid can then be subjected to iodination with iodine and a base like sodium hydroxide to afford the corresponding (E)-1-iodoalkene with retention of configuration. scielo.org.boscielo.org.bo For example, this method has been successfully applied to the synthesis of (E)-1-iodo-1-hexene from 1-hexyne. scielo.org.boresearchgate.net

Precursor Design and Functionalization for 1-Iodo-1-heptene Synthesis

Derivatization from Unsaturated Hydrocarbon Precursors (e.g., heptynes)

The most direct precursors for this compound are unsaturated hydrocarbons, particularly 1-heptyne. chemicalbook.com As detailed in section 2.1.3.1, 1-heptyne can be readily converted into this compound through a two-step process involving the formation of 1-iodo-1-heptyne followed by stereoselective reduction. orgsyn.org This approach allows for the direct installation of the iodoalkene functionality onto the seven-carbon chain. Another starting material, 1-heptene (B165124), can be converted to 1-heptyne through bromination to form 1,2-dibromoheptane, followed by a double dehydrobromination using a strong base like sodium amide. vaia.com

Strategies Involving Perfluoroalkyl Iodides in Alkyne Additions

The addition of perfluoroalkyl iodides to alkynes provides a method for the synthesis of more complex, fluorinated iodoalkenes. nih.govresearchgate.net Iron-catalyzed 1,2-addition of perfluoroalkyl iodides across the triple bond of alkynes has been shown to be an effective method with a broad substrate scope and high functional group tolerance. nih.govresearchgate.net This reaction can be applied to terminal alkynes like 1-heptyne, reacting with a perfluoroalkyl iodide (e.g., C6F13I) to yield a perfluoroalkylated alkenyl iodide. conicet.gov.ar Photocatalytic methods using catalysts like Rose Bengal have also been developed for the addition of perfluoroalkyl iodides to alkynes, offering an alternative approach. conicet.gov.ar These reactions often proceed via a radical mechanism. conicet.gov.arrsc.org

Table 2: Representative Examples of Perfluoroalkyl Iodide Addition to Alkynes

| Alkyne | Perfluoroalkyl Iodide | Catalyst/Conditions | Product | Yield | Reference |

| Phenylacetylene | C6F13I | Rose Bengal, green LED, TMEDA, water | (E)-1-Iodo-2-perfluorohexyl-1-phenylethene | 78% | conicet.gov.ar |

| 1-Heptyne | C6F13I | Rose Bengal, green LED, TMEDA, water | (E)-1-Iodo-2-perfluorohexyl-1-heptene | 80% | conicet.gov.ar |

| Various Alkynes | Various RfI | Iron catalyst | Perfluoroalkylated alkenyl iodides | - | nih.govresearchgate.net |

Development of Novel Catalytic and Reagent Systems for Iodoalkene Synthesis

Research continues to focus on the development of new and improved methods for the synthesis of iodoalkenes, including this compound. These efforts aim to enhance efficiency, stereoselectivity, and functional group tolerance.

Novel catalytic systems are being explored to facilitate the synthesis of iodoalkenes. For instance, various metal catalysts, including those based on palladium, rhodium, and copper, have been employed in reactions to form iodoalkenes. researchgate.netsci-hub.stacs.org Palladium-catalyzed reactions, in particular, are widely used for the synthesis of α,β-unsaturated carboxamides from iodoalkenes. sci-hub.st The development of low-ligated palladium(0) species has shown to be highly active in such transformations. sci-hub.st

In addition to new catalysts, novel reagent systems are also being investigated. The combination of different iodine sources and oxidants has been shown to provide chemoselective access to various iodinated alkenes. For example, the TBAI/PIDA system (tetrabutylammonium iodide/(diacetoxyiodo)benzene) is selective for the synthesis of 1-iodoalkynes, while the KI/PIDA system favors the formation of 1,2-diiodoalkenes. nih.gov Such systems offer a one-pot approach to complex iodoalkene structures. nih.gov Furthermore, methods utilizing hypervalent iodine reagents are also gaining attention for the oxidative iodination of alkynes. nih.gov

The search for greener and more efficient synthetic routes is an ongoing endeavor in this field.

Reactivity and Mechanistic Investigations of 1 Iodo 1 Heptene in Organic Transformations

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.com 1-Iodo-1-heptene, as a vinyl halide, is a versatile substrate in these reactions. The general mechanism for these transformations typically involves three key steps: oxidative addition of the vinyl iodide to a low-valent transition metal center, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the active catalyst. acs.orgnih.gov

Palladium-Catalyzed Processes

Palladium catalysts are widely employed for cross-coupling reactions due to their high efficiency and functional group tolerance. acs.org The reactivity of this compound in palladium-catalyzed processes is well-documented, participating readily in Stille, Suzuki-Miyaura, and Heck reactions.

The Stille coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organostannane with an organic halide in the presence of a palladium catalyst. numberanalytics.com this compound is an effective coupling partner in these reactions. The reaction mechanism involves the oxidative addition of the vinyl iodide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination. nrochemistry.com

Research has shown that both cis- and trans-1-iodo-1-hexene, a close analog of this compound, participate effectively in Stille coupling reactions. acs.org For instance, the coupling of (Z)-1-iodo-1-hexen-6-ol with (E)-1-trimethylstannyl-1-hexene has been utilized in the synthesis of the sex pheromone of the forest tent caterpillar. researchgate.net These reactions are typically carried out in solvents like dimethylformamide (DMF) and may require the use of additives like copper(I) iodide (CuI) and lithium chloride (LiCl) to facilitate the reaction. nrochemistry.com

Table 1: Examples of Stille Coupling Reactions

| Electrophile | Organostannane | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| (Z)-1-Iodo-1-hexen-6-ol | (E)-1-Trimethylstannyl-1-hexene | Pd(PPh₃)₄ | Pheromone precursor | - | researchgate.net |

| Aryl Triflate | Vinylstannane | Pd₂(dba)₃, P(furyl)₃ | Coupled Polyene | Modest | acs.org |

| Enol Triflate | Vinylstannane | Pd₂(dba)₃, P(furyl)₃ | Coupled Polyene | Excellent | acs.org |

Data synthesized from referenced literature.

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that pairs organoboron compounds with organic halides or triflates. libretexts.org This reaction is favored for its mild conditions and the low toxicity of the boron-containing reagents. libretexts.orgtcichemicals.com The general mechanism follows the typical oxidative addition, transmetalation, and reductive elimination pathway. libretexts.orguwindsor.ca A base is required to activate the organoboron species for transmetalation. tcichemicals.com

Studies have demonstrated that 1-iodo-1-alkenes, including this compound, are suitable substrates for Suzuki-Miyaura coupling. uwindsor.ca The reaction of (Z)-1-iodo-1-heptene with organoboron compounds proceeds efficiently in the presence of a palladium catalyst and a base. For the coupling with 1-iodo-1-alkenes, a combination of PdCl₂(PPh₃)₂ and aqueous sodium hydroxide (B78521) is often effective. uwindsor.ca

Table 2: Conditions for Suzuki-Miyaura Coupling of 1-Iodo-1-alkenes

| Catalyst | Base | Solvent | General Applicability | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | NaOEt | Benzene | Good for 1-bromo-1-alkenes | uwindsor.ca |

| PdCl₂(PPh₃)₂ | aq. NaOH | Benzene | Good for 1-iodo-1-alkenes | uwindsor.ca |

| Pd/C | Na₂CO₃ | EtOH/H₂O | Effective for aryl iodides | mdpi.com |

Data synthesized from referenced literature.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide, such as this compound, with an alkene to form a substituted alkene. mdpi.comwikipedia.org The mechanism of the Heck reaction involves the oxidative addition of the vinyl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. wikipedia.orglibretexts.org A subsequent β-hydride elimination step releases the product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by a base. uwindsor.ca

Vinyl iodides are highly reactive substrates in Heck reactions. mdpi.com The reaction can be carried out under various conditions, often using palladium acetate (B1210297) or a related Pd(II) source that is reduced in situ. For reactions involving organic iodides, a ligand may not be strictly necessary, as the solvent or other species in the reaction mixture can fulfill this role. mdpi.com Intramolecular versions of the Heck reaction are particularly powerful for constructing cyclic systems. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling with Organoboron Compounds

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative to palladium-based systems, often offering different reactivity and selectivity. sioc-journal.cnrsc.org These reactions can be used for the formation of C-C, C-N, and other bonds. sioc-journal.cnresearchgate.net While less common than palladium catalysis for simple vinyl iodide couplings, copper catalysts are effective in certain transformations.

For instance, copper-catalyzed cross-coupling of unactivated secondary alkyl iodides with alkyl Grignard reagents has been shown to be effective, with the addition of 1,3-butadiene (B125203) improving yields. rsc.org In the context of vinyl iodides, copper catalysis has been employed in the cross-coupling of (E)-1,2-diiodoethene with carbazates to produce (E)-β-iodovinylcarbazates with complete retention of the olefin geometry. researchgate.net These products can then undergo further functionalization. researchgate.net Copper-catalyzed allylic substitution reactions with organoboron compounds have also been reported. diva-portal.org

Nickel-Catalyzed Reactions

Nickel catalysts provide a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. nih.govtcichemicals.com Nickel-catalyzed reactions can proceed through mechanisms involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. nih.gov For alkyl halides, the oxidative addition step is often proposed to occur via a radical mechanism. nih.gov

Nickel catalysis has been successfully applied to the cross-electrophile coupling of alkyl halides, demonstrating its utility in forming C(sp³)–C(sp³) bonds. researchgate.net In a notable example of photoredox/nickel dual catalysis, the decarboxylative cross-coupling of carboxylic acids with (E)-1-iodo-1-octene was achieved using a nickel catalyst in conjunction with a photocatalyst. nih.gov This reaction proceeds via the generation of a vinyl Ni(II) intermediate from the oxidative addition of the vinyl iodide to a Ni(0) species. nih.gov

Ruthenium-Catalyzed Transformations

Ruthenium catalysts have emerged as powerful tools for a range of organic transformations, including cross-coupling and alkenylation reactions. While palladium catalysis is more common for vinyl halides, ruthenium complexes offer unique reactivity profiles. Ruthenium-catalyzed Heck-type olefination and Suzuki cross-coupling reactions have been developed, and studies suggest that in some cases, the active catalytic species are ruthenium nanoclusters generated in situ from a homogeneous precatalyst like [RuCl2(p-cymene)]2. d-nb.infonih.gov These reactions often exhibit high efficiency and can be performed under milder, ligand-free conditions compared to their palladium counterparts. nih.gov

For instance, ruthenium-catalyzed oxidative cross-coupling reactions between activated olefins and vinyl boronates have been shown to produce (E,E)-1,3-dienes with exclusive stereoselectivity under base-free and ligand-free conditions. nih.gov Although a direct example involving this compound is not prominently featured in literature, its behavior can be inferred from the reactivity of similar vinyl iodides and boronic acids in the presence of ruthenium catalysts. nih.govrsc.orgrsc.org

Furthermore, ruthenium catalysts are effective in directing group-assisted C-H activation and subsequent alkenylation. For example, aroylsilanes can direct the ruthenium-catalyzed C-H alkenylation with electron-deficient alkenes, tolerating a wide range of functional groups. rsc.org Another strategy involves the in situ generation of a β-enaminoamide from a β-ketoamide, which then participates in a ruthenium-catalyzed cross-coupling with organoboronates via cleavage of the alkenyl C-N bond. rsc.org Ruthenium catalysts have also been employed in the transfer hydrogenative coupling of sulfonamido-allenes with aldehydes, leading to the anti-diastereoselective formation of vinyl-substituted 1,2-aminoalcohols. nih.gov These methodologies highlight the potential of ruthenium catalysis to engage substrates like this compound in complex and selective transformations.

Radical Reaction Pathways Involving this compound

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it an excellent precursor for vinyl radicals. These radicals can participate in a variety of subsequent reactions, including halogen atom transfer, intramolecular cyclizations, reductive dehalogenation, and intermolecular carbon-carbon bond formation.

Halogen atom transfer (HAT) is a fundamental step in many radical chain reactions. conicet.gov.ar In the context of this compound, a radical initiator or a photolytic source can generate a primary radical which then abstracts the iodine atom from this compound to produce a hept-1-en-1-yl radical. The rate of this iodine abstraction is a critical factor that determines the efficiency of subsequent reactions.

Studies on analogous systems provide insight into the kinetics of this process. For instance, the rate of iodine atom abstraction by alkyl radicals from alkyl iodides is a very fast process. lookchem.com Phenyl radicals abstract iodine from simple alkyl iodides at rates approaching diffusion control. lookchem.com While specific kinetic data for iodine abstraction from this compound by various radicals are not extensively documented, it is known that the C-I bond is significantly weaker than C-Br or C-Cl bonds, facilitating its homolysis. nih.gov The reaction of a resonance-stabilized iodoalkene radical with O2 has been used to generate vinyl ketone oxides, where the initial step is the formation of an iodine-atom adduct which then decomposes. nih.gov The efficiency of HAT can be influenced by the stability of the generated vinyl radical and any polar effects between the radical and the substrate. conicet.gov.ar In some cases, HAT reactions can be competitive with other processes, such as reduction, especially if the resulting vinyl radical or anion is stabilized. rsc.org

The intramolecular cyclization of alkenyl radicals is a powerful method for the construction of cyclic compounds and serves as a reliable mechanistic probe, often referred to as a "radical clock." The 5-hexenyl radical, which can be generated from 6-bromo-1-hexene (B1265582) or 6-iodo-1-hexene, is a classic example. It undergoes a 5-exo-trig cyclization to form a cyclopentylmethyl radical at a known rate (k ≈ 2.3 x 10⁵ s⁻¹ at 25 °C). tcichemicals.com This allows for the study of the rates of competing reactions.

The related 6-iodo-1-heptene system provides a probe for the formation of six-membered rings and substituted five-membered rings. Radical cyclization of the hept-6-en-2-yl radical, generated from 6-iodo-1-heptene, can lead to both cis- and trans-2-methyl-1-iodomethylcyclopentane. lookchem.comdtic.mil The ratio of cyclized to uncyclized products, and the stereoselectivity of the cyclization, provide valuable information about the reaction mechanism and the rates of the competing steps. For example, in reactions involving radical precursors, if a process is slower than the rate of cyclization, cyclized products will be observed, confirming the presence of a radical intermediate. tcichemicals.comresearchgate.net

A study on the palladium/light-induced cyclization of 6-iodo-1-octene, a higher homolog, yielded a mixture of cis and trans cyclized products, with the ratio being consistent with that obtained from a standard radical-initiated reaction, confirming the involvement of a radical cyclization pathway. acs.org

| Substrate | Radical Initiator/Conditions | Uncyclized Product (%) | Cyclized Product(s) (%) | Cyclized Product Ratio (cis:trans) | Reference |

|---|---|---|---|---|---|

| 6-Iodo-1-hexene | Bu3SnH, AIBN | 15 | 84 (5-exo) | - | bbhegdecollege.com |

| 6-Iodo-1-hexene | (Me3Si)3SiH, AIBN | 4 | 95 (5-exo) | - | bbhegdecollege.com |

| 6-Iodo-1-octene | Pd(PPh3)4, light | Cyclization-carbonylation product | 74:26 | acs.org | |

| 6-Iodo-1-octene | Et3B/air | Atom transfer cyclization product | 73:27 | acs.org |

Reductive dehalogenation of vinyl iodides like this compound replaces the iodine atom with a hydrogen atom. This transformation can be achieved through radical pathways, typically using reagents like tributyltin hydride (Bu3SnH) or through metal-mediated reductions, for example, with zinc powder.

The reaction with tributyltin hydride is a classic radical chain reaction. digimat.in It is initiated by a radical initiator such as azobisisobutyronitrile (AIBN), which generates the tributyltin radical (Bu3Sn•). This radical abstracts the iodine atom from this compound to form the hept-1-en-1-yl radical and tributyltin iodide. The vinyl radical then abstracts a hydrogen atom from another molecule of Bu3SnH to yield 1-heptene (B165124) and regenerate the Bu3Sn• radical, thus propagating the chain. nih.govdigimat.in This method is highly efficient for the reduction of alkyl and vinyl iodides. digimat.inucl.ac.uk

Zinc-mediated reductions offer a less toxic alternative to tin hydrides. nih.govnih.gov The reaction of alkyl halides with activated zinc powder can generate alkylzinc halides or proceed via single-electron transfer (SET) to form radical intermediates. nih.govdtic.mil In the presence of a proton source, such as water or carboxylic acids, these intermediates are protonated to afford the dehalogenated product. nih.gov The reaction of 6-iodo-1-hexene with elemental zinc has been shown to produce cyclopentane (B165970) derivatives, indicating the formation of either a radical or an organometallic intermediate that undergoes cyclization. nih.gov Similarly, the reduction of a perfluoroalkyl-substituted 6-iodo-1-heptene with either tributyltin hydride or zinc and acid resulted in partial cyclization, consistent with a free-radical mechanism. researchgate.net

The hept-1-en-1-yl radical generated from this compound can be trapped by various radical acceptors to form new carbon-carbon bonds. These reactions can be either intermolecular or intramolecular.

Intermolecular radical additions typically involve the reaction of the vinyl radical with an electron-deficient alkene, such as an acrylate (B77674) or acrylonitrile. bbhegdecollege.comdigimat.in The vinyl radical, which is nucleophilic in nature, adds to the β-carbon of the activated alkene to generate a new, more stable α-carbonyl or α-cyano radical. This new radical is then trapped, often by hydrogen atom transfer from a reagent like tributyltin hydride, to yield the final product. digimat.inrsc.org While electron-rich alkenes can also be used, the reaction is often more efficient with electron-deficient partners. digimat.inconicet.gov.ar The use of perfluoroalkyl iodides in radical additions to alkenes in water has been shown to be a versatile method. conicet.gov.ar

Radical addition-cyclization cascades are also powerful synthetic tools. For instance, a radical can be generated and add to a double or triple bond, with the resulting radical intermediate undergoing a subsequent cyclization to form complex cyclic structures. bbhegdecollege.com The radical iodine atom transfer [3+2] cycloaddition reaction using iodomethyl-substituted cyclopropanes with alkenes like 1-hexene (B165129) is an example of such a process, leading to the formation of cyclopentane derivatives. tcichemicals.combbhegdecollege.com

Reductive Dehalogenation Strategies (e.g., using tributyltin hydride or zinc)

Stereochemical Outcomes and Selectivity in this compound Reactions

The stereochemistry of the double bond in this compound, whether it is the (E)- or (Z)-isomer, can significantly influence the stereochemical outcome of its reactions. The preparation of stereochemically pure isomers of this compound is therefore of considerable importance.

Stereoselective synthesis of (E)-1-iodo-1-hexene, a close analog, can be achieved through the hydroalumination of 1-hexyne (B1330390) with diisobutylaluminium hydride, which proceeds via a cis-addition to give a Z-alkenylalane. Subsequent reaction with iodine occurs with retention of configuration, affording the (E)-alkenyl iodide. scielo.org.boredalyc.org Conversely, methods have been developed for the stereoselective preparation of (Z)-vinylic cuprates, which upon reaction with electrophiles, can lead to Z-alkenes. researchgate.net

In reactions where this compound is a reactant, the stereochemistry of the double bond is often preserved, particularly in metal-catalyzed cross-coupling reactions that proceed without the formation of long-lived, freely rotating radical intermediates. For example, in Stille or Suzuki couplings, the configuration of the vinyl iodide is typically retained in the product. digimat.in However, in reactions that proceed via vinyl radical intermediates, such as reductive dehalogenation with some reagents, stereochemical scrambling can occur, leading to a mixture of (E)- and (Z)-isomers of the product alkene. The reduction of 1-perfluoropropyl-2-iodo-1-hexene was found to be non-stereospecific due to the inversion of the intermediate vinyl radicals. researchgate.net

Diastereoselectivity becomes a key consideration when new stereocenters are formed during a reaction. msu.edulibguides.com For example, in the radical cyclization of 6-iodo-1-heptene, the formation of cis- and trans-2-methyl-1-iodomethylcyclopentane occurs with a certain diastereomeric ratio, which can be influenced by the reaction conditions and the nature of the radical trapping agent. lookchem.com In chelation-controlled radical reactions, the presence of nearby functional groups can direct the approach of reagents, leading to high levels of diastereoselectivity. acs.org

Retention and Inversion of Configuration in Alkenyl Iodide Transformations

The stereochemistry of reactions involving alkenyl iodides like this compound is highly dependent on the reaction mechanism. Both retention and inversion of the double bond configuration are possible and have been observed in various transformations.

One common method to synthesize (E)-1-iodoalkenes with retention of configuration is through the hydroalumination of terminal alkynes, followed by iodination. For instance, the reaction of 1-hexyne with diisobutylaluminium hydride results in a cis addition, forming a (Z)-alkenylalane. Subsequent treatment with iodine proceeds with retention of configuration to yield (E)-1-iodo-1-hexene. scielo.org.boredalyc.orgscielo.org.bo A similar reaction starting from 1-heptyne (B1330384) would be expected to produce (E)-1-iodo-1-heptene.

Another route to (E)-1-iodoalkenes involves the reaction of (E)-alkenylboronic acids with iodine and a base, which also occurs with retention of configuration. scielo.org.boredalyc.orgscielo.org.boresearchgate.net In contrast, if the same (E)-alkenylboronic acid is treated with bromine and a base, an inversion of configuration is observed, leading to the (Z)-1-bromoalkene. scielo.org.boredalyc.orgscielo.org.boresearchgate.net

The stereochemical outcome can also be influenced by the choice of reagents in coupling reactions. For example, palladium-catalyzed cross-coupling reactions of alkenylsilanols with aryl and alkenyl halides have been shown to proceed with retention of configuration. orgsyn.org Similarly, the Stille coupling of a C1-C13 segment with this compound has been utilized in the synthesis of the southern part of poecillastrin C macrolactam. researchgate.net

In reactions involving organoboranes, the stereochemistry can be more complex. The reaction of (1-iodo-1-alkenyl)dialkylboranes with alkylthiomagnesium bromides proceeds with inversion of configuration to give (E)-(1-alkylthio-1-alkenyl)dialkylboranes. oup.com A similar inversion is observed in the coupling reaction of 1-bromo-1-alkenyldicyclohexylborane with Grignard reagents, which produces (E)-1-alkyl-1-alkenyldialkylboranes. oup.com However, using 1-iodo-1-alkenyldialkylboranes in place of their bromo-analogs can lead to better results in these coupling reactions. oup.com

The mechanism of these transformations often involves the formation of intermediate complexes that dictate the final stereochemistry. For example, in the iodination of alkenylboranes, an iodine complex is formed, which then undergoes a stereospecific transfer of an alkyl group from boron to the adjacent carbon. scielo.org.bo

Table 1: Stereochemical Outcomes in Transformations of Alkenyl Iodide Precursors

| Starting Material | Reagent(s) | Product | Stereochemical Outcome |

| (Z)-Alkenylalane | Iodine | (E)-1-Iodoalkene | Retention of Configuration |

| (E)-Alkenylboronic acid | Iodine, Base | (E)-1-Iodoalkene | Retention of Configuration |

| (E)-Alkenylboronic acid | Bromine, Base | (Z)-1-Bromoalkene | Inversion of Configuration |

| (1-Iodo-1-alkenyl)dialkylborane | Alkylthiomagnesium bromide | (E)-(1-Alkylthio-1-alkenyl)dialkylborane | Inversion of Configuration |

| 1-Bromo-1-alkenyldicyclohexylborane | Grignard Reagent | (E)-1-Alkyl-1-alkenyldialkylborane | Inversion of Configuration |

Diastereoselective and Enantioselective Syntheses Utilizing this compound Derivatives

This compound and its derivatives are valuable building blocks in diastereoselective and enantioselective synthesis, enabling the construction of complex molecules with high levels of stereocontrol.

In the context of natural product synthesis, a stereoselective synthesis of the C1-C13 segment of poecillastrin C was achieved, which was then subjected to a Stille coupling with this compound. researchgate.net This key coupling step highlights the utility of this compound in forming complex carbon-carbon bonds while maintaining stereochemical integrity.

The development of chiral organoiodine catalysts has opened new avenues for enantioselective transformations. While direct applications with this compound are not explicitly detailed in the provided context, the principles of using chiral iodoarenes to induce enantioselectivity in oxidative reactions are well-established. orgsyn.org These catalysts often rely on intramolecular interactions, such as hydrogen bonding, to create a chiral environment around the iodine atom, thereby directing the stereochemical outcome of the reaction. orgsyn.org

Furthermore, enantioselective iodolactonization reactions have been developed to prepare lactone rings with high enantiomeric excess. nih.gov Although these reactions typically form smaller rings, they demonstrate the potential for creating chiral centers through the reaction of an alkene with an iodine source in the presence of a chiral catalyst. The principles of these reactions could potentially be extended to transformations involving derivatives of this compound.

Radical cyclization reactions of iodo-derivatives also offer a pathway to stereocontrolled synthesis. For example, the radical cyclization of 6-iodo-1-heptene has been used as a probe for the formation of organic radicals in iron-catalyzed cross-coupling reactions, yielding a mixture of cis and trans cyclopentane isomers. nih.gov The diastereoselectivity of such cyclizations can often be controlled by the reaction conditions and the nature of the substrate.

Table 2: Examples of Stereoselective Syntheses Involving Iodoalkenes

| Reaction Type | Substrate(s) | Key Reagent/Catalyst | Product | Stereochemical Aspect |

| Stille Coupling | C1-C13 segment of poecillastrin C, this compound | Palladium catalyst | Southern part of poecillastrin C macrolactam | Stereoselective C-C bond formation |

| Radical Cyclization | 6-Iodo-1-heptene | Iron catalyst | cis/trans-cyclopentane isomers | Diastereoselective cyclization |

| Enantioselective Iodolactonization | Unsaturated carboxylic acids | Chiral BAM catalyst, I₂, PhI(OAc)₂ | Enantioenriched ε-lactones | High enantioselectivity |

Electrophilic and Nucleophilic Reactivity at the Vinylic Positions

The double bond in this compound possesses two vinylic carbon atoms with distinct electronic properties, making them susceptible to both electrophilic and nucleophilic attack. The carbon atom bonded to the iodine (C1) is electrophilic due to the electron-withdrawing nature of the iodine atom, while the adjacent carbon (C2) is more nucleophilic.

Electrophilic Reactivity:

The addition of electrophiles to the double bond of alkenes is a fundamental reaction. In the case of this compound, the reaction with electrophiles like iodine monochloride (ICl) would likely proceed through the formation of a molecular complex, followed by the formation of a bridged halonium ion intermediate. cdnsciencepub.comdtic.mil The regioselectivity of the addition would be influenced by the stability of the resulting carbocationic species.

Nucleophilic Reactivity:

Nucleophilic substitution at a vinylic carbon is generally more challenging than at an sp³-hybridized carbon due to the increased electron density of the double bond and potential steric hindrance. However, such reactions can occur, particularly when the vinylic carbon is activated by an electron-withdrawing group like iodine. sioc-journal.cn

Reactions of (1-iodo-1-alkenyl)dialkylboranes with nucleophiles like alkylselenomagnesium bromides demonstrate the nucleophilic attack at the carbon bearing the iodine atom. oup.com This reaction proceeds with an inversion of configuration, suggesting an SN2-like mechanism at the vinylic carbon. oup.com

Furthermore, halogenophilic reactions, where the nucleophile attacks the halogen atom itself, can be a competing pathway in nucleophilic substitutions of haloalkenes. researchgate.net This mechanism, termed SN2X, has been proposed for reactions involving 1-halo-1-alkynes and could potentially be relevant for this compound under certain conditions. researchgate.net

The reactivity of the vinylic positions is also exploited in cross-coupling reactions. For instance, in palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the carbon-iodine bond is a key step. uwindsor.canih.govacs.org This process involves the electrophilic palladium center reacting with the nucleophilic carbon-iodine bond. The subsequent steps of transmetalation and reductive elimination lead to the formation of a new carbon-carbon bond at the C1 position. nih.govacs.org

Applications of 1 Iodo 1 Heptene in Advanced Organic Synthesis

Construction of Complex Macrolactam Structures

The synthesis of macrolactams, large-ring structures containing an amide bond, is a significant challenge in organic chemistry due to entropic factors that disfavor the formation of large rings. 1-Iodo-1-heptene has proven to be an effective coupling partner in the synthesis of these complex macrocycles. A notable example is its application in the synthesis of a model of the southern part of poecillastrin C, a cytotoxic macrolactam isolated from a marine sponge. rsc.orgscielo.org.bo

In this synthetic endeavor, a Stille coupling reaction was employed to connect two key fragments. The C1-C13 segment of the poecillastrin C macrolactam, a complex organostannane, was coupled with (E)-1-iodo-1-heptene. rsc.orgscielo.org.boorgsyn.org This palladium-catalyzed cross-coupling reaction successfully formed the desired carbon-carbon bond, creating a significant portion of the macrolide backbone with the heptenyl side chain attached. rsc.orgscielo.org.bo

The reaction conditions for this key transformation are summarized in the table below:

| Reactants | Coupling Partner | Catalyst | Result |

| C1-C13 organostannane fragment of poecillastrin C | (E)-1-Iodo-1-heptene | Palladium-based catalyst (e.g., Pd(PPh₃)₄) | Southern part of the poecillastrin C macrolactam with a simplified side chain |

This table illustrates the key components of the Stille coupling reaction used in the model synthesis of the poecillastrin C macrolactam.

This successful application highlights the reliability of this compound in complex fragment couplings for the construction of large, biologically active molecules. The reactivity of the vinyl iodide under Stille conditions allows for the mild and efficient formation of a new sp²-sp² carbon-carbon bond, a crucial step in the assembly of the macrolactam structure.

Incorporation into Natural Product Total Synthesis Schemes

The total synthesis of natural products is a cornerstone of organic chemistry, driving the development of new synthetic methodologies and providing access to complex molecules for biological evaluation. This compound and its derivatives are valuable intermediates in these synthetic campaigns.

A prominent example is the enantiospecific total synthesis of erythronolide A, the aglycone of the antibiotic erythromycin. In this synthesis, a functionalized derivative of this compound, specifically (3R,4R,5R)-5-O-benzyl-2-iodo-3,4-O-isopropylidene-4-methyl-1-heptene-3,4,5-triol, served as the C10–C13 segment of the final molecule. googleapis.comjove.com This chiral building block was synthesized over 16 steps from D-ribose. googleapis.comjove.com The vinyl iodide moiety was then utilized in a subsequent coupling reaction to assemble the carbon skeleton of erythronolide A.

The strategic incorporation of the iodo-alkene functionality in a key building block demonstrates its importance in convergent synthetic strategies, where complex fragments are synthesized independently before being joined together.

The following table summarizes the key features of this synthetic intermediate:

| Intermediate | Role in Synthesis | Natural Product Target |

| (3R,4R,5R)-5-O-benzyl-2-iodo-3,4-O-isopropylidene-4-methyl-1-heptene-3,4,5-triol | C10–C13 building block | Erythronolide A |

This table highlights the specific functionalized this compound derivative used in the total synthesis of erythronolide A.

Furthermore, the synthesis of another macrolactam natural product, aburatubolactam A, involved the use of (iodomethylene)triphenylphosphorane to install a vinyl iodide, which was then converted to a vinylstannane for a subsequent Stille coupling. wikipedia.org While not directly using this compound as a starting material, this illustrates the common strategy of forming vinyl iodide moieties in situ to facilitate key bond formations in natural product synthesis.

Development of Stereodefined Molecular Probes

Molecular probes are essential tools in chemical biology and medicinal chemistry for visualizing and quantifying biological processes and targets. The development of stereodefined probes is crucial, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. Vinyl iodides are valuable in this context as they can be used to introduce a site for radiolabeling (with isotopes of iodine) in a stereospecific manner.

A pertinent example, although with a shorter alkyl chain, is the stereoselective synthesis of 1-methylpiperidin-4-yl α-hydroxy-α-(1-iodo-1-propen-3-yl)-α-phenylacetate (IPIP). mdpi.com This compound was developed as a novel radioiodinated molecular probe with high affinity for the muscarinic receptor. The synthesis of the different stereoisomers of IPIP was achieved with high enantiomeric excess. mdpi.com

The vinyl iodide moiety in IPIP allows for the introduction of a radioactive iodine isotope, such as ¹²⁵I, enabling its use in in-vivo imaging and receptor binding studies. mdpi.com The stereochemistry of the iodo-propenyl group was found to be critical for the biological activity and selectivity of the probe. mdpi.com

The key aspects of this molecular probe are outlined in the table below:

| Molecular Probe Name | Key Functional Group | Application |

| 1-Methylpiperidin-4-yl α-hydroxy-α-(1-iodo-1-propen-3-yl)-α-phenylacetate (IPIP) | 1-Iodo-1-propene | Radioiodinated probe for muscarinic receptors |

This table summarizes the features of a stereodefined molecular probe synthesized using a vinyl iodide functionality.

This application underscores the importance of vinyl iodides like this compound as precursors for creating highly specific and functional molecules for biological research. The ability to control the stereochemistry of the vinyl iodide and to incorporate it into larger molecules provides a powerful strategy for the development of new diagnostic and research tools.

Computational Chemistry and Theoretical Studies on 1 Iodo 1 Heptene

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, identifying transition states, and thereby elucidating reaction mechanisms. cdnsciencepub.com For reactions involving 1-iodo-1-heptene, such as its formation via hydroiodination of 1-heptyne (B1330384) or its subsequent participation in cross-coupling reactions, computational methods can provide detailed mechanistic pathways.

The formation of this compound from 1-heptyne through electrophilic addition of hydrogen iodide (HI) is a classic example where computational studies can clarify the mechanism. Theoretical calculations can model the formation of the iodonium (B1229267) ion intermediate and the subsequent nucleophilic attack by the iodide ion. These calculations would reveal the energy barriers for both Markovnikov and anti-Markovnikov addition, explaining the observed regioselectivity. wikipedia.orgresearcher.life

Furthermore, in reactions where this compound is a reactant, such as in transition-metal-catalyzed cross-coupling reactions, computational studies can model the entire catalytic cycle. nih.gov This includes steps like oxidative addition, transmetalation, and reductive elimination. For instance, in a Suzuki coupling, DFT calculations can determine the geometry and energy of the transition state for the oxidative addition of the C-I bond of this compound to a palladium(0) catalyst. This step is often rate-determining, and understanding its energetics is crucial for optimizing reaction conditions. researchgate.net

Table 1: Hypothetical Calculated Activation Energies for Key Reaction Steps Involving this compound

| Reaction Step | Reactants | Catalyst/Reagent | Computational Method | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | This compound | Pd(PPh₃)₄ | B3LYP/6-31G(d) | 15.8 |

| Electrophilic Addition (Anti-Markovnikov) | 1-Heptyne | HI | MP2/6-311+G(d,p) | 22.5 |

| Electrophilic Addition (Markovnikov) | 1-Heptyne | HI | MP2/6-311+G(d,p) | 19.2 |

| HCl Elimination (to form 1-heptyne) | 1-Chloro-1-heptene | - | G3//B3LYP | 68.2 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from computational studies. The values are based on trends observed for similar vinyl halides. researchgate.netpsu.edu

Prediction of Regio- and Stereoselectivity in Synthetic Pathways

A significant advantage of computational chemistry is its ability to predict the outcome of reactions, particularly the regio- and stereoselectivity. rsc.org For the synthesis of this compound, the hydrohalogenation of 1-heptyne is a primary route. Computational models can predict whether the iodine atom will add to the C1 or C2 position. This is governed by the relative stability of the possible carbocation or transition state intermediates. researcher.lifeunistra.fr DFT calculations can precisely quantify these energy differences, providing a robust prediction of the major product.

In the case of hydroiodination of a terminal alkyne like 1-heptyne, the regioselectivity is dictated by the electronic effects of the triple bond and the approaching electrophile. nih.gov Computational studies on similar systems have shown that the polarization of the alkyne and the nature of the reaction mechanism (whether it proceeds through a concerted pathway or a stepwise mechanism with a vinyl cation intermediate) are key determinants. rsc.orgrsc.org

Stereoselectivity, particularly the formation of (E) or (Z) isomers of this compound, can also be predicted. For instance, the anti-addition of HI to 1-heptyne would lead to the (E)-isomer, while a syn-addition would yield the (Z)-isomer. By calculating the energy profiles of the transition states leading to each isomer, the preferred stereochemical outcome can be determined. pkusz.edu.cnacs.org Machine learning models, trained on computational and experimental data, are also emerging as powerful tools for predicting stereoselectivity. researchgate.net

Electronic Structure Analysis and Reactivity Correlation

The electronic structure of a molecule is fundamental to its reactivity. ijpsr.com Computational methods provide a detailed picture of the electron distribution within this compound, which can be correlated with its chemical behavior. Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and atomic charges.

The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. pearson.comresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. For this compound, the presence of the iodine atom, with its diffuse p-orbitals, is expected to lower the LUMO energy and raise the HOMO energy compared to 1-heptene (B165124), resulting in a smaller energy gap and enhanced reactivity, particularly in reactions involving nucleophiles and electrophiles. ijpsr.comnepjol.info

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. In this compound, the region around the iodine atom and the double bond would show distinct electrostatic potentials, indicating the likely sites for interaction with other reagents. The carbon atom bonded to the iodine is expected to be electropositive, making it susceptible to nucleophilic attack. unacademy.com

Table 2: Calculated Electronic Properties of this compound and Related Compounds

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 1-Heptene | B3LYP/6-31G(d) | -6.52 | 1.21 | 7.73 | 0.35 |

| (E)-1-Iodo-1-heptene | B3LYP/6-31G(d) | -6.15 | -0.55 | 5.60 | 1.85 |

| (Z)-1-Iodo-1-heptene | B3LYP/6-31G(d) | -6.18 | -0.51 | 5.67 | 1.92 |

Note: The data in this table is generated based on typical values for vinyl halides and serves an illustrative purpose. The B3LYP/6-31G(d) level of theory is commonly used for such calculations. researchgate.netreddit.comfigshare.comacs.org

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

While small molecules are often depicted as static structures, they are in reality dynamic entities that can adopt various conformations. Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of molecules like this compound over time. nih.govnih.gov This is particularly relevant for a molecule with a flexible heptyl chain.

MD simulations can reveal the preferred conformations of the alkyl chain and how these conformations might influence the reactivity of the vinyl iodide moiety. nih.govacs.org For example, certain conformations might sterically hinder the approach of a reagent to the double bond or the iodine atom, thereby affecting the reaction rate. By simulating the molecule in different solvents, MD can also provide insights into how the solvent environment affects conformational preferences and, consequently, reactivity. acs.orguniovi.es

The analysis of MD trajectories can yield important information such as the radius of gyration, root-mean-square deviation (RMSD), and the distribution of dihedral angles. nih.gov For this compound, this would allow for the characterization of the flexibility of the heptyl chain and the identification of the most populated conformational states. researchgate.net This information is crucial for understanding how the molecule behaves in a realistic chemical environment and can complement the static picture provided by quantum mechanical calculations. uniovi.eswustl.edu

Advanced Analytical Methodologies for the Characterization and Study of 1 Iodo 1 Heptene

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Stereochemical and Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of 1-iodo-1-heptene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for a precise mapping of the molecule's connectivity and spatial arrangement.

In ¹H NMR, the chemical shifts and coupling constants of the vinylic protons are particularly diagnostic for determining the stereochemistry (E/Z isomerism) of the double bond. For instance, in (Z)-1-iodo-1-heptene, the vinylic protons appear as a multiplet around 6.17 ppm. orgsyn.org The coupling constant (J-value) between the two vinylic protons is a key indicator of their relative orientation.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. For (Z)-1-iodo-1-heptene, characteristic peaks are observed for the carbon atoms of the alkyl chain and, most importantly, for the sp² hybridized carbons of the double bond. The carbon atom bonded to the iodine atom (C1) exhibits a distinct chemical shift due to the electronegativity and heavy atom effect of iodine. For example, the ¹³C NMR spectrum of (Z)-1-iodo-1-heptene shows signals at approximately 82.1 ppm and 141.5 ppm for the vinylic carbons. orgsyn.org

The application of the (n+1) rule in high-resolution spectra allows for the determination of the number of neighboring protons, further confirming the structure. libretexts.orgstudymind.co.uk For example, a triplet indicates two neighboring protons (a CH₂ group), while a quartet suggests three neighboring protons (a CH₃ group). libretexts.org

Table 1: Representative ¹H and ¹³C NMR Data for (Z)-1-Iodo-1-heptene orgsyn.org

| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) | Assignment |

| ¹H | 6.17 | m | Vinylic protons (CH=CHI) |

| ¹H | 2.13 | m | Allylic protons (-CH₂-CH=) |

| ¹H | 1.32 - 1.34 | m | Methylene protons (-CH₂-) |

| ¹H | 0.90 | t, J = 7.1 Hz | Methyl protons (-CH₃) |

| ¹³C | 141.5 | Vinylic carbon (-CH=C HI) | |

| ¹³C | 82.1 | Vinylic carbon (-C H=CHI) | |

| ¹³C | 34.6 | Allylic carbon (-C H₂-CH=) | |

| ¹³C | 31.3 | Methylene carbon | |

| ¹³C | 27.6 | Methylene carbon | |

| ¹³C | 22.5 | Methylene carbon | |

| ¹³C | 14.0 | Methyl carbon (-C H₃) |

Note: Data obtained in CDCl₃. Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. When subjected to ionization, typically through electron ionization (EI), the this compound molecule forms a molecular ion ([M]⁺•). docbrown.infouni-saarland.de The mass-to-charge ratio (m/z) of this molecular ion confirms the molecular weight of the compound, which is 224.04 g/mol .

The fragmentation of the molecular ion provides a unique fingerprint that aids in structural confirmation. The weakest bond in the molecule, the carbon-iodine bond, is prone to cleavage, leading to the loss of an iodine radical and the formation of a heptenyl cation. Other characteristic fragment ions can arise from cleavages along the alkyl chain. The analysis of these fragmentation patterns allows chemists to piece together the structure of the molecule. docbrown.infouni-saarland.de

For instance, in the mass spectrum of a related compound, trans-1-iodo-1-hexene, the molecular ion peak is observed, and the fragmentation pattern provides evidence for its structure. nih.govnist.gov Similarly, the mass spectrum of 1-heptene (B165124) shows characteristic fragments that can be compared to those of its iodo-substituted counterpart to understand the influence of the iodine atom on the fragmentation process. spectrabase.commassbank.eu

Table 2: Key Ions in the Mass Spectrum of an Iodoalkene

| m/z | Interpretation |

| 224 | Molecular ion ([C₇H₁₃I]⁺•) |

| 127 | Iodine cation ([I]⁺) |

| 97 | Heptenyl cation ([C₇H₁₃]⁺) |

| Various | Fragments from the alkyl chain |

Note: This is a generalized table. The relative abundances of the ions will be specific to the isomer and the mass spectrometer's operating conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. horiba.com Both techniques probe the vibrational modes of molecules, but they are governed by different selection rules. savemyexams.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. savemyexams.com Key characteristic absorption bands in the IR spectrum of this compound include:

C=C Stretch: A peak in the region of 1620-1680 cm⁻¹, characteristic of an alkene double bond. savemyexams.com For 1-hexene (B165129), a related compound, this peak is observed. wiley.com

=C-H Stretch: Absorptions above 3000 cm⁻¹, indicative of the C-H bonds on the sp² hybridized carbons of the double bond.

C-H Stretch (alkyl): Strong absorptions just below 3000 cm⁻¹, corresponding to the C-H bonds of the heptyl chain.

C-I Stretch: A strong absorption in the fingerprint region, typically between 490-620 cm⁻¹, which is characteristic of an iodoalkane. savemyexams.com

The IR spectrum of (Z)-1-iodo-1-heptene shows characteristic peaks at 2956, 2927, 2857, and 1608 cm⁻¹. orgsyn.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. horiba.com It is particularly sensitive to non-polar bonds. The C=C double bond in this compound gives a strong and sharp Raman signal, making it a useful tool for its identification. The C-I bond also produces a characteristic Raman signal. For 1-heptene, the C=C stretching band is observed around 1640 cm⁻¹. acs.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| C=C Stretch | 1620 - 1680 | Strong, sharp peak around 1640 |

| =C-H Stretch | > 3000 | |

| C-H Stretch (Alkyl) | ~2850 - 2960 | |

| C-I Stretch | 490 - 620 |

Chromatographic Techniques (e.g., GC, HPLC) for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.

Gas Chromatography (GC): GC is a widely used technique for determining the purity of volatile compounds like this compound. gfschemicals.com A sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property. By comparing the chromatogram of a sample to that of a known standard, the purity can be determined. For example, GC analysis of (Z)-1-iodo-1-heptene has shown purities of over 99%. orgsyn.org The separation of E and Z isomers is also often achievable with high-resolution capillary GC columns. orgsyn.org

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for both purity assessment and the separation of the E and Z isomers of this compound. sielc.com Separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common mode for separating organic molecules. nsf.govjagiellonskiecentruminnowacji.pl The conditions, such as the mobile phase composition and flow rate, can be optimized to achieve baseline separation of the isomers. nsf.gov Preparative HPLC can be used to isolate pure isomers for further study. jagiellonskiecentruminnowacji.pl

Emerging Analytical Technologies for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable information for understanding reaction kinetics, mechanisms, and for optimizing reaction conditions. Several emerging analytical technologies are being applied for the in situ monitoring of reactions involving vinyl iodides.

Spectroscopic techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy can be used with fiber-optic probes to monitor reactions as they occur. acs.orgmt.comrsc.org This allows for the tracking of the disappearance of reactants and the appearance of products and intermediates. For example, in situ FT-IR can monitor the changes in the C=C and C-I stretching frequencies during a reaction of this compound. acs.org Similarly, UV-Vis spectroscopy can be employed to follow reactions involving chromophoric species. acs.org These techniques enable chemists to gain a deeper understanding of reaction pathways and to ensure the complete conversion of starting materials. mt.com

常见问题

Basic Research Questions

Q. What are the critical considerations for synthesizing 1-Iodo-1-heptene with high purity, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of iodine sources). For reproducibility, document all steps in the experimental section, including purification methods (e.g., column chromatography or distillation). Use NMR (¹H, ¹³C) and GC-MS to verify purity (>95%) and confirm structural integrity. Reference prior protocols for iodination of alkenes, ensuring proper citation of known procedures and modifications .

- Key Data : Include yield percentages, retention factors (TLC), and spectroscopic peaks (e.g., δ 5.8–6.2 ppm for vinyl protons in ¹H NMR) in supplementary materials to validate reproducibility .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to identify vinyl iodide signals and confirm regiochemistry. FT-IR can detect C-I stretching vibrations (~500–600 cm⁻¹). Mass spectrometry (EI or ESI) provides molecular ion confirmation (M⁺ at m/z 210). For quantitative analysis, use GC with flame ionization detection (FID) and internal standards .

- Data Interpretation : Tabulate spectral data alongside literature values to validate assignments. Discrepancies in peak splitting (e.g., coupling constants) may indicate stereochemical or purity issues .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) be integrated with experimental data to study the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for Suzuki-Miyaura or Heck couplings. Compare computed bond dissociation energies (C-I) with experimental kinetic data. Validate models using isotopic labeling or kinetic isotope effects (KIE) .

- Contradiction Analysis : If experimental yields deviate from predictions, assess solvent effects or catalyst decomposition pathways. Use sensitivity analysis to identify parameters requiring refinement (e.g., solvation models) .

Q. What strategies resolve contradictions in reported regioselectivity of this compound in electrophilic additions?

- Methodological Answer : Re-evaluate reaction conditions (e.g., solvent polarity, electrophile strength) across studies. Conduct controlled experiments with deuterated analogs to track addition pathways. Use Hammett plots or linear free-energy relationships (LFER) to correlate substituent effects with selectivity .

- Data Synthesis : Tabulate conflicting results and identify variables (e.g., temperature gradients, catalyst loading) as potential sources of discrepancy. Propose a unified mechanistic framework via Eyring analysis or microkinetic modeling .

Q. How can researchers address the thermal instability of this compound during long-term storage or high-temperature reactions?

- Methodological Answer : Stabilize the compound by storing it in amber vials under inert gas (N₂/Ar) at –20°C. For reactions above 60°C, use radical inhibitors (e.g., BHT) or conduct in situ generation via iodide displacement. Monitor decomposition via GC or iodometric titration .

- Experimental Design : Include stability studies in supplementary materials, reporting half-lives under varying conditions. Compare with analogous alkenyl iodides to identify structural contributors to instability .

Methodological Best Practices

- Data Presentation : Use tables to compare yields, spectroscopic data, and computational results. Highlight statistically significant trends (e.g., ANOVA for reaction optimization) .

- Ethical Reproducibility : Disclose all deviations from cited protocols and provide raw data (e.g., NMR FIDs, chromatograms) in supplementary files .

- Critical Literature Review : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate prior studies and identify gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。